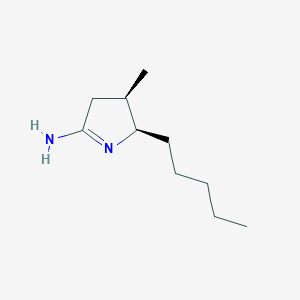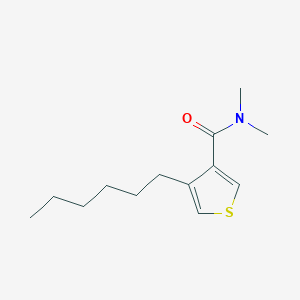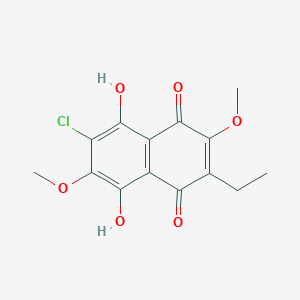
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone is a synthetic derivative of 1,4-naphthoquinone This compound is characterized by its unique structure, which includes hydroxyl, methoxy, chloro, and ethyl substituents on the naphthoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone typically involves multi-step organic reactions. One common method includes the chlorination of 5,8-dihydroxy-1,4-naphthoquinone followed by methoxylation and ethylation under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Halogenation, alkylation, and other substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the generated ROS can induce cell death in target cells . Molecular targets include enzymes involved in cellular redox balance and pathways related to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted naphthoquinones such as:
5,8-Dihydroxy-1,4-naphthoquinone: Known for its biological activities and use in dye production.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial properties.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Noted for its antifungal activity.
Uniqueness
What sets 5,8-Dihydroxy-2,6-dimethoxy-3-chloro-7-ethyl-1,4-naphthoquinone apart is its combination of substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13ClO6 |
|---|---|
Molekulargewicht |
312.70 g/mol |
IUPAC-Name |
6-chloro-2-ethyl-5,8-dihydroxy-3,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO6/c1-4-5-9(16)6-7(11(18)13(5)20-2)10(17)8(15)14(21-3)12(6)19/h17,19H,4H2,1-3H3 |
InChI-Schlüssel |
SOWIEMMIIKCTTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


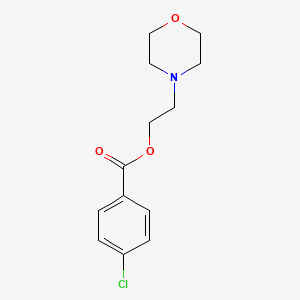

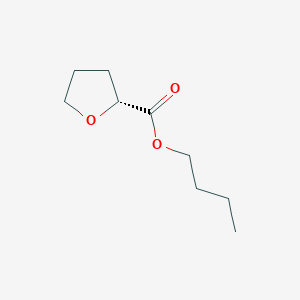
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
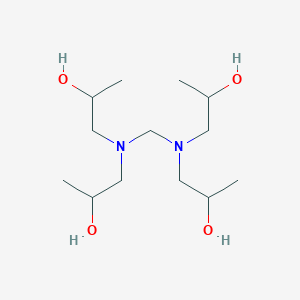
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
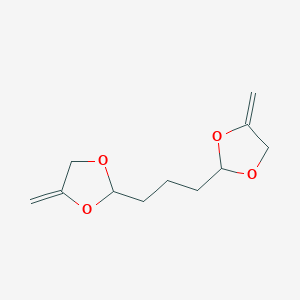
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

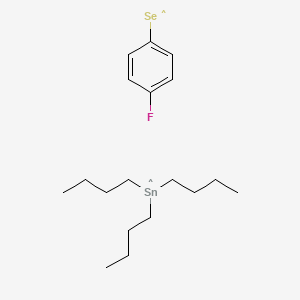
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
